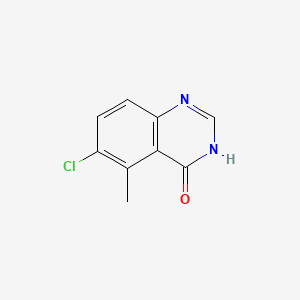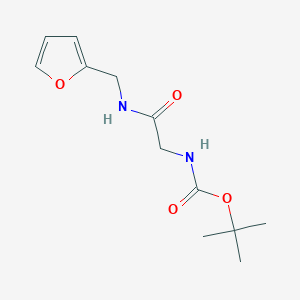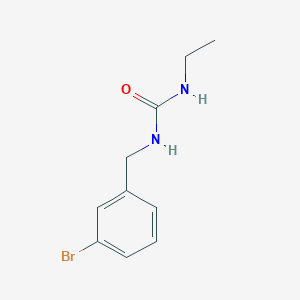
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methylene bridges and nitrobenzoate groups
Vorbereitungsmethoden
The synthesis of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-dibromomethylpyridine with 4-nitrobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylene bridges can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzoate groups can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The pyridine ring can also participate in π-π stacking interactions with aromatic residues, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) include:
2,6-Dibromomethylpyridine: A precursor in the synthesis of the target compound.
4-Nitrobenzoic acid: Another precursor used in the synthesis.
2-Amino-6-methylpyridinium 4-nitrobenzoate: A compound with similar structural features but different functional groups, used in optoelectronics and other applications.
The uniqueness of 2,6-Pyridinediylbis(methylene) bis(4-nitrobenzoate) lies in its combination of a pyridine ring with methylene bridges and nitrobenzoate groups, which imparts specific chemical and physical properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C21H15N3O8 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
[6-[(4-nitrobenzoyl)oxymethyl]pyridin-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C21H15N3O8/c25-20(14-4-8-18(9-5-14)23(27)28)31-12-16-2-1-3-17(22-16)13-32-21(26)15-6-10-19(11-7-15)24(29)30/h1-11H,12-13H2 |
InChI-Schlüssel |
XRZMUXYCGBQEEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)

![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)









![7-Methoxy-2,2-dimethyl-5-vinyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14909010.png)

